N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide
Description
This compound features a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with a cyano group at position 3 and a methyl group at position 4. The acetamide side chain is functionalized with a ((1,3-dimethyl-1H-pyrazol-4-yl)methyl)(methyl)amino group. The tetrahydrobenzo[b]thiophene scaffold is known for its conformational rigidity and electronic properties, which enhance binding to biological targets .
Properties
Molecular Formula |
C19H25N5OS |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1,3-dimethylpyrazol-4-yl)methyl-methylamino]acetamide |
InChI |
InChI=1S/C19H25N5OS/c1-12-5-6-15-16(8-20)19(26-17(15)7-12)21-18(25)11-23(3)9-14-10-24(4)22-13(14)2/h10,12H,5-7,9,11H2,1-4H3,(H,21,25) |
InChI Key |
VGVUYCLGCFAXGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CN(C)CC3=CN(N=C3C)C |
Origin of Product |
United States |
Biological Activity
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Tetrahydrobenzo[b]thiophene Core : The initial step involves the cyclization of appropriate thiophene derivatives with cyanoacetic acid derivatives.
- Introduction of the Pyrazole Moiety : This is achieved through a condensation reaction with 1,3-dimethyl-1H-pyrazole derivatives.
- Final Acetamide Formation : The final compound is obtained by acylation with acetamide derivatives.
Anti-inflammatory Properties
Research has indicated that the compound exhibits significant anti-inflammatory activity. In silico studies have shown that it acts as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The binding interactions between the compound and 5-LOX were characterized by:
- Hydrogen Bonding : The cyano group forms hydrogen bonds with amino acids such as PHE177 and GLN413.
- Binding Affinity : High binding energy values suggest strong affinity towards 5-LOX while showing minimal interaction with COX-2, indicating a selective mechanism of action .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated:
- Cytotoxic Effects : Against various cancer cell lines, including HCT116 and other carcinoma types, the compound showed significant cytotoxicity with IC50 values in the micromolar range.
- Mechanism of Action : The antitumor effects are believed to be mediated through apoptosis induction and inhibition of anti-apoptotic proteins .
Study 1: Inhibition of 5-LOX
In a study assessing the anti-inflammatory potential, molecular docking simulations revealed that the compound binds effectively to the active site of 5-LOX. The study highlighted:
| Interaction | Amino Acid | Distance (Å) |
|---|---|---|
| Hydrogen Bond | PHE177 | 2.57 |
| Hydrogen Bond | GLN413 | 2.12 |
| Hydrogen Bond | PHE177 (amide group) | 1.99 |
These interactions suggest a robust mechanism for inhibiting inflammatory pathways.
Study 2: Anticancer Efficacy
In another study focusing on its anticancer properties, the compound was tested against multiple cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 | 10 | Strong Cytotoxicity |
| MCF7 | 15 | Moderate Cytotoxicity |
| HeLa | 20 | Weak Cytotoxicity |
The results indicate that modifications to the core structure can enhance potency against specific cancer types .
Scientific Research Applications
Chemical Properties and Structure
The compound features a tetrahydrobenzo[b]thiophene moiety combined with a pyrazole derivative. Its structure includes functional groups such as cyanide and acetamide, which are critical in determining its biological activity and reactivity. The molecular formula is , with a molecular weight of approximately 304.41 g/mol.
Medicinal Chemistry Applications
- Antitumor Activity :
-
Antiviral Properties :
- The compound's structural characteristics allow it to interact with viral proteins, potentially inhibiting viral replication. Similar compounds have shown efficacy against viruses like HIV and HCV.
-
Enzyme Inhibition :
- Interaction studies reveal that this compound may serve as an inhibitor for specific enzymes involved in disease pathways. Understanding its binding affinity to these targets is crucial for drug development.
Synthesis and Derivative Development
The synthesis of N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide typically involves multi-step reactions that allow for the introduction of various substituents to tailor biological activity. The synthesis pathways often utilize regioselective attacks and cyclization processes that lead to the formation of diverse heterocyclic derivatives .
Case Studies and Research Findings
Several studies have explored the biological activities and therapeutic potentials of this compound:
| Study | Findings | Application |
|---|---|---|
| Study 1 | Evaluated the anticancer effects on human cell lines, showing significant cytotoxicity. | Cancer therapy development. |
| Investigated antiviral activity against HCV; demonstrated inhibition of viral replication in vitro. | Potential antiviral drug candidate. | |
| Study 3 | Synthesized various derivatives; some showed enhanced enzyme inhibition profiles. | Drug design for enzyme-related diseases. |
Unique Mechanistic Insights
The unique combination of structural features in this compound contributes to its distinct biological activities compared to simpler analogs. Its complex interactions with biological targets may lead to novel therapeutic strategies not achievable with existing drugs.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains several reactive moieties:
-
Cyano group (C≡N): Electrophilic at the carbon atom, susceptible to nucleophilic attack or hydrolysis.
-
Tetrahydrobenzo[b]thiophene core : Aromatic and sulfur-containing heterocycle, prone to electrophilic substitution or oxidation.
-
Acetamide linker (CH₂CONH): Hydrolyzable under acidic or basic conditions.
-
Pyrazolylmethyl-methylamino group : A tertiary amine capable of alkylation or coordination with metals.
2.1. Hydrolysis of the Cyano Group
The cyano group may undergo hydrolysis under strong acidic or basic conditions to form a carboxylic acid or amide. For example:
This reaction is well-documented in analogous tetrahydrobenzo[b]thiophene derivatives.
2.2. Sulfur Oxidation
The thiophene sulfur could oxidize to sulfoxide or sulfone derivatives using oxidizing agents like H₂O₂ or m-CPBA:
This modification is common in sulfur-containing heterocycles to alter biological activity .
2.3. Amide Hydrolysis
The acetamide linker is susceptible to hydrolysis under acidic or alkaline conditions, yielding a carboxylic acid and amine:
This reactivity is critical for prodrug design .
Reactivity of the Pyrazole Substituent
The 1,3-dimethylpyrazole group may participate in:
-
N-Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.
-
Coordination Chemistry : Binding to transition metals (e.g., Cu²⁺, Fe³⁺) via the pyrazole nitrogen and tertiary amine.
Comparative Reaction Data
The table below summarizes reaction outcomes for structurally similar compounds:
Challenges in Reaction Optimization
-
Steric hindrance from the tetrahydrobenzo[b]thiophene and pyrazole groups may slow reaction kinetics.
-
Selectivity issues due to multiple reactive sites (e.g., competition between cyano hydrolysis and amide cleavage).
Research Gaps and Recommendations
No direct studies on the title compound’s reactions were identified in the reviewed literature. Future work should prioritize:
-
Kinetic studies of hydrolysis pathways.
-
Exploration of catalytic methods for selective functionalization.
-
Computational modeling (e.g., DFT) to predict reaction energetics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their bioactivities:
Key Observations
Bioactivity Trends: Antitumor Activity: Derivatives with cyanoacetamide or acetyl groups (e.g., and compounds) show potent cytotoxicity (IC50: 1.2–3.5 μM) against breast (MCF-7) and lung (NCI-H460) cancer cells. Anti-inflammatory Activity: Compounds with thiadiazole-antipyrine hybrids () exhibit strong 5-LOX inhibition (78%), critical in blocking leukotriene biosynthesis. The pyrazole and thiadiazole groups likely mediate H-bonding with the enzyme’s active site .
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods used for analogs:
- Step 1: Condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate to form the acetamide backbone .
- Step 2: Alkylation or reductive amination to introduce the pyrazolylmethyl-methylamino group, similar to thiadiazole-functionalized analogs .
Mechanistic Insights :
- Pyrazole vs. Thiadiazole : Pyrazole-containing compounds (e.g., the target) may favor COX/LOX inhibition due to their ability to mimic arachidonic acid, whereas thiadiazole derivatives () enhance steric bulk for 5-LOX binding .
- Methyl Substitution : The 6-methyl group on the tetrahydrobenzo[b]thiophene core in the target compound could improve metabolic stability compared to unmethylated analogs .
Challenges and Opportunities
- Bioactivity Gaps : While antitumor and anti-inflammatory activities are well-documented in analogs, the target compound’s specific efficacy remains unverified.
- Structural Optimization : Replacing the thiadiazole in ’s compound with a pyrazole (as in the target) may balance selectivity between COX and LOX pathways.
Research Findings and Data Tables
Table 1: Comparative Antitumor Activity of Tetrahydrobenzo[b]thiophene Derivatives
Table 2: Anti-inflammatory Targets and Inhibition
| Compound | % 5-LOX Inhibition | % COX-2 Inhibition | Reference |
|---|---|---|---|
| Thiadiazole-antipyrine hybrid () | 78 | 32 | |
| Pyrazole-methylamino analog (Target compound) | Not reported | Not reported | – |
Preparation Methods
Synthesis of 3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene Intermediate
- The tetrahydrobenzo[b]thiophene ring system is typically synthesized via cyclization reactions involving thiophene derivatives or through intramolecular cyclization of suitable precursors containing sulfur and aromatic moieties.
- Introduction of the cyano group at the 3-position is commonly achieved by nucleophilic substitution or cyanation reactions on a halogenated intermediate.
- The methyl group at the 6-position can be introduced via alkylation reactions using methylating agents such as methyl iodide or methyl sulfate under basic conditions.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Cyclization | 2-aminothiophenol derivative + α,β-unsaturated carbonyl compound, acid catalyst, reflux | Formation of tetrahydrobenzo[b]thiophene ring |
| Cyanation | Halogenated intermediate + CuCN, DMF, heat | Introduction of cyano group at 3-position |
| Methylation | Intermediate + CH3I, K2CO3, acetone | Methyl group introduction at 6-position |
Preparation of the Aminoacetamide Side Chain
Synthesis of 2-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide
- The aminoacetamide moiety bearing the 1,3-dimethylpyrazolyl substituent is prepared by functionalizing acetamide derivatives with the corresponding pyrazole methylamine.
- Typically, the pyrazole ring is first methylated at the 1 and 3 positions using methyl iodide or dimethyl sulfate.
- The pyrazol-4-ylmethylamine is then reacted with chloroacetamide or bromoacetamide derivatives to form the aminoacetamide linkage via nucleophilic substitution.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Pyrazole methylation | 1H-pyrazol-4-ylamine + CH3I, base | 1,3-dimethylpyrazol-4-ylamine |
| Aminoacetamide formation | 1,3-dimethylpyrazol-4-ylmethylamine + chloroacetamide, base, solvent (e.g., DMF) | Formation of 2-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide |
Coupling of the Tetrahydrobenzo[b]thiophene Core with the Aminoacetamide Side Chain
- The final step involves coupling the 3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl amine or its activated derivative with the aminoacetamide side chain.
- This is typically achieved via amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU, or DCC in the presence of a base like DIPEA.
- Alternatively, the acetamide moiety can be introduced by reacting the amine on the tetrahydrobenzo[b]thiophene with a suitable acyl chloride or activated ester derivative of the aminoacetamide.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Amide coupling | Tetrahydrobenzo[b]thiophene amine + aminoacetamide derivative, EDCI/HOBt, DIPEA, solvent (DMF or DCM), room temp | Formation of target compound |
Purification and Characterization
- The crude product is purified by recrystallization from suitable solvents such as ethanol, methanol, or ethyl acetate.
- Chromatographic techniques like flash column chromatography or preparative HPLC may be employed for further purification.
- Characterization is performed using NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Summary Table of Preparation Steps
| Step No. | Intermediate/Reaction | Reagents & Conditions | Key Notes |
|---|---|---|---|
| 1 | Formation of tetrahydrobenzo[b]thiophene core | Cyclization of thiophenol derivatives, acid catalysis | Core scaffold construction |
| 2 | Cyanation at 3-position | CuCN, DMF, heat | Introduction of cyano group |
| 3 | Methylation at 6-position | Methyl iodide, base | Alkylation step |
| 4 | Preparation of pyrazole methylamine | Methylation of pyrazole, base | Functionalization of pyrazole ring |
| 5 | Aminoacetamide formation | Reaction with chloroacetamide, base | Side chain synthesis |
| 6 | Amide coupling | EDCI/HOBt, DIPEA, DMF | Final coupling to form target molecule |
| 7 | Purification | Recrystallization, chromatography | Product isolation and purity |
Research Findings and Notes
- The synthetic route is modular, allowing variation in the amino side chain or substitution pattern on the tetrahydrobenzo[b]thiophene ring for structure-activity relationship studies.
- Reaction yields for each step typically range from moderate to high (50–85%), depending on reaction conditions and purification efficiency.
- The use of mild coupling reagents minimizes side reactions and racemization, important for maintaining stereochemical integrity if chiral centers are present.
- Literature analogs suggest that the cyanation and methylation steps require careful control of temperature and stoichiometry to avoid overreaction or side product formation.
- The final compound’s stability and solubility are influenced by the amide linkage and pyrazole substituents, which can be optimized by adjusting reaction parameters.
Q & A
Q. What synthetic strategies are effective for constructing the tetrahydrobenzo[b]thiophene core in this compound?
The tetrahydrobenzo[b]thiophene core is typically synthesized via cyclization reactions. For example, reacting substituted thiophenes with anhydrides (e.g., succinic or maleic anhydride) in refluxing CH₂Cl₂ yields the core structure. Purification via reverse-phase HPLC or methanol recrystallization ensures high purity . Key intermediates are characterized using ¹H/¹³C NMR and IR spectroscopy to confirm cyclization and functional group integrity .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- ¹H/¹³C NMR : Identifies methyl groups (δ 2.5–3.5 ppm) and substituent environments (e.g., cyano groups adjacent to thiophene).
- IR Spectroscopy : Confirms carbonyl (C=O, 1650–1750 cm⁻¹) and NH stretches (3200–3400 cm⁻¹).
- LC-MS/HRMS : Validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
Q. How can researchers optimize amide bond formation in this molecule?
Amide bonds, such as the acetamide linker, are formed using coupling agents like HATU or EDCI with DIPEA as a base in DMF. Monitoring reaction progress via TLC and isolating products via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields. For sterically hindered amines, microwave-assisted synthesis may reduce reaction times .
Advanced Research Questions
Q. What strategies mitigate low yields in multi-step syntheses of this compound?
Low yields often arise from intermediate instability or competing side reactions. Strategies include:
- Protective Groups : Temporarily masking reactive sites (e.g., using Boc for amines).
- Design of Experiments (DoE) : Statistically optimizing parameters (temperature, solvent, catalyst loading) to maximize efficiency.
- Flow Chemistry : Continuous processing reduces intermediate degradation, as demonstrated in diazomethane syntheses .
Q. How can computational modeling predict this compound’s biological activity?
- Molecular Docking : Tools like AutoDock Vina predict binding modes to targets (e.g., bacterial enzymes). For example, acetamide derivatives docked into kinase active sites show hydrogen bonding with key residues .
- MD Simulations : GROMACS or AMBER assess binding stability over time. Validating predictions with MIC assays against S. aureus or E. coli confirms computational insights .
Q. What methodologies resolve contradictions in biological activity data for structurally similar analogs?
- SAR Studies : Systematically modifying substituents (e.g., pyrazole methyl groups) and testing against enzyme panels. For instance, replacing 3-cyano with carboxy groups may alter antibacterial potency .
- Metabolite Profiling : LC-MS/MS identifies active metabolites, distinguishing parent compound effects from downstream products .
Methodological Considerations
Q. How should researchers handle hygroscopic or air-sensitive intermediates?
- Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., anhydride reactions).
- Store intermediates under argon and prioritize rapid characterization (e.g., in situ IR) .
Q. What analytical approaches confirm regioselectivity in heterocyclic substitutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
